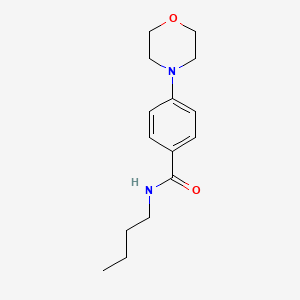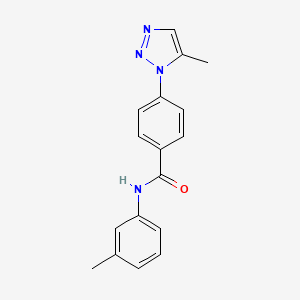![molecular formula C16H18BrClN2O B4428451 N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine hydrochloride](/img/structure/B4428451.png)
N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine hydrochloride
Descripción general
Descripción
N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine hydrochloride, commonly known as BRD3731, is a small molecule inhibitor that is primarily used in scientific research. This compound is known to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of BRD3731 is not fully understood. However, it is known to inhibit the activity of bromodomain-containing proteins (BRDs), which are involved in the regulation of gene expression. BRDs are known to play a role in the development of cancer and inflammation. By inhibiting the activity of BRDs, BRD3731 is able to suppress the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
BRD3731 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BRD3731 in lab experiments is its specificity for BRDs. This allows researchers to study the role of BRDs in various biological processes. However, one of the limitations of using BRD3731 is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BRD3731. One area of research is the development of more potent and selective inhibitors of BRDs. This could lead to the development of more effective therapies for cancer and inflammation. Another area of research is the study of the role of BRDs in other diseases, such as neurodegenerative diseases. Additionally, the use of BRD3731 in combination with other therapies is an area of active research. This could lead to the development of more effective treatment strategies for various diseases.
Conclusion
In conclusion, BRD3731 is a small molecule inhibitor with potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Its mechanism of action involves the inhibition of BRDs, which are involved in the regulation of gene expression. BRD3731 has several biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. While there are limitations to its use in lab experiments, there are several future directions for the study of BRD3731 that could lead to the development of more effective therapies for various diseases.
Aplicaciones Científicas De Investigación
BRD3731 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have potent anti-inflammatory and anti-cancer properties. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O.ClH/c1-2-7-18-11-14-9-15(17)5-6-16(14)20-12-13-4-3-8-19-10-13;/h2-6,8-10,18H,1,7,11-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXSDFALVMSUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-methylphenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428371.png)

![6-[2-(4-isopropylphenyl)vinyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428387.png)
![5-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428398.png)
![9-benzyl-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428400.png)

![methyl (1,7-dimethyl-2,4-dioxo-8-propyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428411.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4428417.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4428419.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4428420.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4428432.png)
![8-benzyl-1,7-dimethyl-3-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4428456.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4428469.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4428474.png)